5-Fluoro-4-methyl-3-pyridinol
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Overview
Description
5-Fluoro-4-methyl-3-pyridinol is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. These substituents confer distinct electronic and steric effects, making this compound a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-3-pyridinol typically involves the introduction of a fluorine atom and a hydroxyl group onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as sodium fluoride or potassium fluoride. The hydroxyl group can be introduced through hydrolysis of a suitable precursor, such as a halogenated pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Fluoro-4-methyl-3-pyridone.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-Fluoro-4-methyl-3-pyridone, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
5-Fluoro-4-methyl-3-pyridinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Fluorinated pyridines, including this compound, are investigated for their potential as pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the inhibition or activation of target enzymes, affecting various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-ol: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
4-Fluoro-3-methylpyridine:
2-Fluoro-4-methylpyridine: Another fluorinated pyridine with different substitution patterns, leading to distinct chemical behavior
Uniqueness
5-Fluoro-4-methyl-3-pyridinol is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring, which imparts specific electronic and steric effects. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .
Properties
Molecular Formula |
C6H6FNO |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-fluoro-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |
InChI Key |
JMDFTEWGNYPOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1O)F |
Origin of Product |
United States |
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